24R-methylcalciol
24R-methylcalciol
Vitamin D5, a member of the family Vitamin D which was discovered by Edward Mellanby in 1919 during his classic experiments with rickets, is about 180-fold less active than vitamin D3, in calcification of rachitic cartilage and about 100- to 200-fold less active in induction of bone calcium mobilization. In stimulation of intestinal-calcium transport, vitamin D5 is about 80 fold less active than vitamin D3.
Brand Name:
Vulcanchem
CAS No.:
71761-06-3
VCID:
VC20880993
InChI:
InChI=1S/C29H48O/c1-7-23(20(2)3)12-10-22(5)27-16-17-28-24(9-8-18-29(27,28)6)13-14-25-19-26(30)15-11-21(25)4/h13-14,20,22-23,26-28,30H,4,7-12,15-19H2,1-3,5-6H3/b24-13+,25-14-/t22-,23-,26+,27-,28+,29-/m1/s1
SMILES:
CCC(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)C(C)C
Molecular Formula:
C29H48O
Molecular Weight:
412.7 g/mol
24R-methylcalciol
CAS No.: 71761-06-3
Cat. No.: VC20880993
Molecular Formula: C29H48O
Molecular Weight: 412.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Vitamin D5, a member of the family Vitamin D which was discovered by Edward Mellanby in 1919 during his classic experiments with rickets, is about 180-fold less active than vitamin D3, in calcification of rachitic cartilage and about 100- to 200-fold less active in induction of bone calcium mobilization. In stimulation of intestinal-calcium transport, vitamin D5 is about 80 fold less active than vitamin D3. |
|---|---|
| CAS No. | 71761-06-3 |
| Molecular Formula | C29H48O |
| Molecular Weight | 412.7 g/mol |
| IUPAC Name | (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
| Standard InChI | InChI=1S/C29H48O/c1-7-23(20(2)3)12-10-22(5)27-16-17-28-24(9-8-18-29(27,28)6)13-14-25-19-26(30)15-11-21(25)4/h13-14,20,22-23,26-28,30H,4,7-12,15-19H2,1-3,5-6H3/b24-13+,25-14-/t22-,23-,26+,27-,28+,29-/m1/s1 |
| Standard InChI Key | RMDJVOZETBHEAR-LQYWTLTGSA-N |
| Isomeric SMILES | CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)C(C)C |
| SMILES | CCC(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)C(C)C |
| Canonical SMILES | CCC(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)C(C)C |
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